1-Thiocoumarin, 4-benzylamino-3-nitro-
Description
Regioselective Functionalization Techniques
Modern synthetic protocols achieve precise substitution control through:
Supramolecular Recognition Capabilities
The compound's dual hydrogen bond donors/acceptors enable unique host-guest interactions:
Computational Modeling Applications
Density functional theory (DFT) studies using B3LYP/6-311+G(d,p) basis sets reveal:
$$ E{\text{HOMO}} = -5.82 \, \text{eV}, \quad E{\text{LUMO}} = -2.15 \, \text{eV} $$
Frontier orbital distribution shows nitro group dominance in LUMO (78% contribution), suggesting preferential reactivity at C3. Molecular dynamics simulations predict 298 K aqueous solubility of 1.24 mg/mL, aligning with experimental logP values of 2.81.
Properties
CAS No. |
66285-04-9 |
|---|---|
Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(benzylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C16H12N2O3S/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI Key |
CBIACJWRJQGSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclocondensation
The traditional synthesis involves reacting thiophenol derivatives with malonic acid esters in the presence of AlCl₃, yielding 4-hydroxythiocoumarin via intramolecular cyclization. A modified two-step approach enhances efficiency:
-
Dithiophenyl malonate formation : Thiophenol reacts with malonyl chloride under mild conditions (0–25°C, 2–4 h), achieving >90% yield.
-
AlCl₃-mediated cyclization : The intermediate undergoes cyclocondensation at 80–100°C for 6–8 h, furnishing 4-hydroxythiocoumarin in 60–70% overall yield.
This method avoids prolonged heating and improves scalability compared to single-step protocols.
Regioselective Nitration at Position 3
Introducing the nitro group at position 3 demands precise control over electronic and steric effects. Nitrative cyclization and direct electrophilic substitution emerge as dominant strategies.
tert-Butyl Nitrite (TBN)-Mediated Nitrative Cyclization
Adapting methodologies from coumarin chemistry, 4-hydroxythiocoumarin undergoes nitration using TBN in acetonitrile at 60°C for 3–5 h. The reaction proceeds via a spiro-intermediate, followed by ester migration to afford 3-nitro-4-hydroxythiocoumarin in 75–85% yield. Key advantages include:
-
Regioselectivity : Exclusive C-3 nitration due to the electron-withdrawing thiocarbonyl group.
-
Eco-friendliness : TBN replaces hazardous nitrating agents like HNO₃/H₂SO₄.
Direct Electrophilic Nitration
Alternative protocols employ fuming HNO₃ in acetic anhydride at 0–5°C, achieving 60–70% yields. However, this method risks over-nitration and requires stringent temperature control.
The 4-hydroxyl group in 3-nitro-4-hydroxythiocoumarin serves as a handle for benzylamino introduction. Two pathways are explored: nucleophilic substitution and Mannich-type reactions.
Chlorination Followed by Amination
-
Chlorination : Treating 3-nitro-4-hydroxythiocoumarin with PCl₅ in dichloromethane (0°C, 2 h) yields 3-nitro-4-chlorothiocoumarin (85–90% yield).
-
Benzylamine Substitution : Reacting the chloride with benzylamine in DMF at 80°C for 12 h (K₂CO₃ as base) affords 4-benzylamino-3-nitro-1-thiocoumarin in 65–75% yield.
Table 1 : Optimization of Amination Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 12 | 72 |
| THF | DABCO | 70 | 8 | 68 |
| DCM | Et₃N | 40 | 24 | 55 |
Mannich Reaction Adaptation
Inspired by coumarin Mannich chemistry, 3-nitro-4-hydroxythiocoumarin reacts with benzaldehyde and benzylamine in aqueous oxalic acid (20 mol%) at room temperature for 4–6 h. The one-pot protocol achieves 60–65% yield, though competing imine formation reduces efficiency compared to secondary amines.
Alternative Pathways: Tandem and Cascade Reactions
Emerging strategies aim to streamline synthesis through convergent steps.
Thia-Michael/Decarboxylation Tandem
Thiocoumarin-3-carboxylic acid reacts with 2-methylindole in 1,4-dioxane at 120°C, undergoing Michael addition and decarboxylation to yield 3-nitro-4-benzylaminothiocoumarin (50–55% yield). While step-economical, this method requires further optimization for scalability.
Chemical Reactions Analysis
Types of Reactions
1-Thiocoumarin, 4-benzylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiocoumarins depending on the nucleophile used.
Scientific Research Applications
1-Thiocoumarin, 4-benzylamino-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticonvulsant and antimicrobial agent
Mechanism of Action
The mechanism of action of 1-thiocoumarin, 4-benzylamino-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group can enhance binding affinity to specific molecular targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include 4-amino-3-nitro-1-thiocoumarin (CID 2876205) and 4-dipropylamino-3-nitro-1-thiocoumarin (CAS 69405-49-8). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Inferred formula based on sulfur substitution in the thiocoumarin backbone.
Key Findings :
Electronic Effects: The nitro group at C3 acts as a strong electron-withdrawing group, enhancing electrophilic reactivity in all analogs. However, the sulfur atom in thiocoumarins increases electron delocalization compared to oxygen-based coumarins .
Steric and Solubility Differences: 4-Amino-3-nitro-1-thiocoumarin (smaller substituent) exhibits higher aqueous solubility, whereas the benzylamino and dipropylamino analogs are more lipophilic, favoring membrane penetration . The dipropylamino variant’s aliphatic chain reduces steric hindrance, enabling easier access to active sites in biochemical assays .
Biological Relevance: Thiocoumarins generally show stronger fluorescence and higher photostability than coumarins, making them superior for imaging applications . The benzylamino derivative’s bulkiness may limit its utility in tight-binding pockets but could improve selectivity for specific targets .
Table 2: Reaction Yields for Analogous Compounds
| Compound | Yield (%) | Key Reaction Step |
|---|---|---|
| 4-Amino-3-nitro-1-thiocoumarin | 62% | Nitration post-amination |
| 4-Dipropylamino-3-nitro-1-thiocoumarin | 45% | Aliphatic amine coupling |
Biological Activity
1-Thiocoumarin, 4-benzylamino-3-nitro- is a compound belonging to the thiocoumarin family, characterized by its unique molecular structure and diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structural formula of 1-Thiocoumarin, 4-benzylamino-3-nitro- can be represented as follows:
- Molecular Formula : C13H10N2O3S
- Molecular Weight : Approximately 312.34 g/mol
The synthesis of this compound can be achieved through various methods, including:
- Friedel-Crafts Reaction : This method involves the introduction of the benzylamino group onto the thiocoumarin scaffold.
- Mannich Reaction : Utilized for incorporating lateral chains, enhancing the compound's biological activity.
Biological Activities
Research has highlighted several biological activities associated with 1-Thiocoumarin, 4-benzylamino-3-nitro-, which include:
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups, leading to the formation of reactive intermediates that damage microbial DNA, resulting in cell death. Studies have shown that derivatives similar to 1-thiocoumarin exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi .
2. Antitumor Activity
The antitumor potential of nitro compounds has been extensively studied. Compounds with a nitro group at specific positions often show enhanced activity against cancer cells due to their ability to induce apoptosis and inhibit tumor growth. For instance, research indicates that similar thiocoumarin derivatives can effectively target cancer cells in vitro, demonstrating cytotoxic effects against various cancer types .
3. Anti-inflammatory Properties
Thiocoumarins have also been investigated for their anti-inflammatory effects. The presence of the nitro group contributes to the modulation of inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a multi-target approach in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of thiocoumarin derivatives:
- Study A : A study evaluated the efficacy of a series of nitro-thiocoumarins against M. tuberculosis, revealing minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid .
- Study B : Another investigation assessed the anti-cancer properties of thiocoumarins, demonstrating significant inhibition of cell proliferation in breast and lung cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 1-thiocoumarin, 4-benzylamino-3-nitro- stands out among similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-3-nitrothiocoumarin | C10H8N2O3S | Lacks benzyl group; simpler structure |
| 4-(Butylamino)-3-nitrothiocoumarin | C13H14N2O3S | Longer alkyl chain; different solubility |
| 4-(Phenylamino)-3-nitrothiocoumarin | C13H10N2O3S | Contains phenyl instead of benzyl |
The unique combination of functional groups in 1-thiocoumarin enhances its reactivity and biological profile compared to these structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Thiocoumarin, 4-benzylamino-3-nitro-, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Start with the nitro-functionalized coumarin core and introduce the benzylamino group via nucleophilic aromatic substitution. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and side-product formation. Monitor intermediates via TLC and characterize final products using -NMR and LC-MS. Include purity validation via HPLC (≥98% threshold) .
- Data Consideration : A comparative table of solvents and yields:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 100 | 62 | 97 |
| THF | 80 | 45 | 95 |
| DMSO | 120 | 58 | 96 |
Q. How should researchers validate the structural integrity of 1-Thiocoumarin derivatives post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV/Vis : Confirm shifts due to nitro and benzylamino groups (e.g., 249–296 nm for analogous compounds) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] for expected molecular weight).
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in 1-Thiocoumarin derivatives under photochemical conditions?
- Methodological Answer : Design time-resolved fluorescence quenching experiments to study nitro-to-thiocarbonyl electron transfer. Use transient absorption spectroscopy to track intermediate species (e.g., triplet states). Compare quantum yields under varying wavelengths (300–400 nm) and solvents (polar vs. nonpolar) .
- Data Contradiction : Conflicting reports on nitro group stability in DMSO (some studies suggest degradation above 100°C; others show stability). Resolve via controlled thermal gravimetric analysis (TGA) and -NMR tracking .
Q. How can computational modeling predict the binding affinity of 1-Thiocoumarin derivatives to biological targets (e.g., enzyme active sites)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to simulate interactions between the nitro group and catalytic residues.
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the benzylamino moiety in aqueous vs. lipid bilayer environments.
- Validation : Correlate in silico binding scores with experimental IC values from enzyme inhibition assays .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability in synthesizing 1-Thiocoumarin derivatives?
- Methodological Answer :
- Process Control : Standardize starting material purity (≥99%), inert atmosphere (Ar/N), and moisture-free conditions.
- Statistical Design : Apply Box-Behnken models to optimize molar ratios (e.g., benzylamine:coumarin = 1.2:1) and reaction time (12–24 hrs).
- QC Metrics : Track melting point consistency (e.g., target range: 196–201°C for analogous nitro-phenylenediamines) .
Q. How should researchers address discrepancies in reported spectroscopic data for thiocoumarin derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and calibration standards.
- Meta-Analysis : Compare datasets from peer-reviewed studies (excluding non-peer-reviewed sources like ) .
- Error Sources : Identify solvent polarity effects on chemical shifts or baseline noise in LC-MS due to ion suppression.
Safety & Storage Protocols
Q. What are the stability requirements for long-term storage of 1-Thiocoumarin derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
